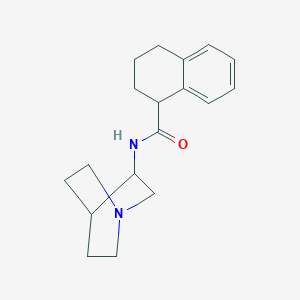

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral carboxamide derivative characterized by a quinuclidine moiety linked to a 1,2,3,4-tetrahydronaphthalene scaffold. The compound exists in stereoisomeric forms, with the (S)-N-((S)-Quinuclidin-3-yl) configuration (CAS: 177793-79-2) being the most studied variant. It has a molecular formula of C₁₈H₂₄N₂O, a molecular weight of 284.4 g/mol, and a purity typically exceeding 97% .

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146869 | |

| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177793-81-6 | |

| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as 1-Naphthalenecarboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-, are human cholinesterases . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets, the cholinesterases, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in acetylcholine levels.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. The increase in acetylcholine levels enhances the transmission of signals in the nervous system.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4953±340 °C, a density of 117±01 g/cm3, and a pKa of 1498±020. These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels and enhanced signal transmission in the nervous system. This can lead to various physiological effects, depending on the specific cholinergic pathways that are affected.

Biochemical Analysis

Biochemical Properties

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as butyrylcholinesterase, which is known for hydrolyzing esters of choline and other compounds. The compound’s interaction with butyrylcholinesterase suggests its potential use in modulating cholinergic signaling pathways. Additionally, this compound has been shown to bind to muscarinic acetylcholine receptors, particularly the M3 receptor. This interaction is significant as it can influence various physiological processes regulated by these receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the α7 nicotinic acetylcholine receptor (α7 nAChR). This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α7 nAChR can enhance long-term potentiation (LTP) in hippocampal neurons, which is crucial for memory formation. Furthermore, the compound’s influence on muscarinic receptors can affect various cellular functions, including neurotransmitter release and smooth muscle contraction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an agonist at the α7 nicotinic acetylcholine receptor, enhancing calcium ion conductance and membrane depolarization. This action can lead to the activation of downstream signaling pathways that influence gene expression and synaptic plasticity. Additionally, the compound’s binding to muscarinic receptors can result in the activation or inhibition of various G-protein coupled signaling pathways. These interactions highlight the compound’s potential as a modulator of cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by modulating cholinergic signaling pathways. At higher doses, the compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as butyrylcholinesterase, which plays a role in the hydrolysis of esters. The compound’s interaction with muscarinic receptors also suggests its involvement in pathways related to acetylcholine metabolism. These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with muscarinic receptors suggests that it may be transported via receptor-mediated endocytosis. Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments. These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. The compound’s interaction with muscarinic receptors, which are primarily located on the cell surface, suggests its presence in the plasma membrane. Additionally, the compound’s ability to modulate intracellular signaling pathways indicates its localization in organelles such as the endoplasmic reticulum and the Golgi apparatus. These findings provide insights into the compound’s functional roles within cells.

Biological Activity

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known by its chemical name (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS No. 177793-79-2), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 284.40 g/mol. It has a high gastrointestinal absorption profile and is characterized by the presence of two hydrogen bond acceptors and one hydrogen bond donor in its structure .

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O |

| Molecular Weight | 284.40 g/mol |

| CAS Number | 177793-79-2 |

| Boiling Point | Not available |

| GI Absorption | High |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells .

In a comparative study involving several synthesized compounds, some displayed IC50 values ranging from to against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). These values indicate a potent anticancer activity that surpasses that of conventional drugs like doxorubicin .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the modulation of specific cellular pathways associated with apoptosis and cell proliferation. The compound's structural features suggest potential interactions with various receptors or enzymes involved in tumor growth regulation .

Antimicrobial Activity

In addition to anticancer properties, research has indicated that similar compounds also possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This dual functionality makes them attractive candidates for further development in pharmacology .

Study on Anticancer Activity

In a specific case study evaluating the anticancer properties of related compounds, researchers synthesized a series of quinoxaline derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings highlighted that certain derivatives exhibited high selectivity for cancer cells while sparing normal fibroblast cells . The data collected from this study are summarized in Table 2.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μg/mL) | Normal Cell Toxicity (IC50 >100 μg/mL) |

|---|---|---|---|

| Compound A | MCF-7 | 0.02 ± 0.001 | Yes |

| Compound B | NCI-H460 | 0.05 ± 0.008 | Yes |

| Compound C | SF-268 | 0.03 ± 0.002 | Yes |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinuclidine derivatives with appropriate carboxylic acid derivatives under controlled conditions to ensure high yield and purity . Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H24N2O

- Molecular Weight : 284.40 g/mol

- CAS Number : 177793-79-2

The compound features a quinuclidine moiety linked to a tetrahydronaphthalene structure, which contributes to its biological activity. The specific stereochemistry (R or S configurations) can influence its pharmacological properties.

Antiemetic Properties

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is recognized as an intermediate in the synthesis of palonosetron hydrochloride, a potent antiemetic agent used primarily for the prevention of nausea and vomiting associated with chemotherapy and surgery.

Case Study : A study demonstrated that palonosetron significantly reduced the incidence of chemotherapy-induced nausea compared to older antiemetics such as ondansetron. The quinuclidine derivative enhances receptor binding affinity and prolongs action due to its unique structural characteristics .

Neurological Research

Research indicates that compounds similar to this compound may exhibit potential in treating neurological disorders. The quinuclidine structure is known to interact with various neurotransmitter systems.

Case Study : A pharmacological study explored the effects of quinuclidine derivatives on dopamine receptors. Results suggested that these compounds could modulate dopaminergic activity, offering insights into treatments for conditions like Parkinson's disease and schizophrenia .

Data Tables

| Property | Value |

|---|---|

| Solubility | 0.131 mg/ml |

| Bioavailability Score | 0.55 |

| Log S (ESOL) | -3.34 |

Conclusion and Future Directions

This compound shows promise in various pharmacological applications, particularly in antiemetic therapies and neurological research. Ongoing studies are likely to further elucidate its mechanisms of action and expand its therapeutic potential.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Storage : Stable under dry, room-temperature conditions; long-term storage at -20°C or -80°C is recommended for solutions .

- Solubility : Soluble in DMSO; dissolution may require sonication or heating to 37°C .

- Safety: Classified as a non-hazardous laboratory chemical under normal handling conditions .

Comparison with Similar Compounds

Below is a comparative analysis:

Stereoisomeric Variants

(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-Tetrahydronaphthalene-1-Carboxamide

- CAS: Not assigned ().

- Molecular Weight : 284.40 g/mol (identical to the S,S isomer).

- Key Difference: The R-configuration at the quinuclidine nitrogen may alter receptor-binding affinity compared to the S,S isomer.

Structural Analogs with Modified Scaffolds

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide

4-Chloro-N-(Quinuclidin-3-yl)Benzamide

- CAS : 11085-63-1 .

- Molecular Formula : C₁₄H₁₇ClN₂O.

- Key Difference : Replacement of the tetrahydronaphthalene group with a chlorinated benzamide enhances electrophilicity, which may influence metabolic stability and toxicity .

Quinuclidine Derivatives with Ester Functional Groups

Ethyl Quinuclidine-4-Carboxylate Hydrochloride

- CAS : 22766-67-2 .

- Molecular Formula: C₁₀H₁₈ClNO₂.

- Key Difference : The ester group introduces hydrolytic instability compared to carboxamides, limiting its utility in aqueous environments .

Comparative Data Table

Abbreviations : THT = Tetrahydronaphthalene.

Research Findings and Gaps

Safety : The 5,6,7,8-tetrahydronaphthalene analog () exhibits markedly higher toxicity than the target compound, underscoring the importance of scaffold positioning in safety profiles.

Regulatory Status: None of the compounds are listed under stringent regulatory frameworks (e.g., SARA Title III), though transportation classifications vary .

Q & A

Q. What are the key physicochemical properties of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, and how do they influence experimental design?

Answer: The compound’s physicochemical properties are critical for solubility, stability, and bioactivity studies. Key data includes:

Methodological Note:

Q. How should researchers handle discrepancies in hazard classification across safety data sheets (SDS)?

Answer: Conflicting hazard data exists:

- : "No known hazard" .

- : Classifies acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Resolution Strategy:

Precautionary Principle: Assume worst-case hazards (e.g., wear nitrile gloves, eye protection, and use fume hoods).

Empirical Testing: Conduct in vitro assays (e.g., skin sensitization via KeratinoSens™) to validate toxicity .

Consult Updated SDS: Prioritize recent SDS with GHS-compliant classifications (e.g., ).

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store below 28°C in a dry environment .

- Container: Tightly sealed, moisture-resistant containers to prevent hydrolysis/oxidation .

- Light Sensitivity: No data; use amber vials as a precaution .

Methodological Note:

- Monitor stability via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Answer: Key Issues:

- : Reports acute toxicity (H302) and respiratory irritation (H335) .

- : States toxicological properties "not thoroughly investigated" .

Approach:

In Silico Prediction: Use tools like OECD QSAR Toolbox to estimate toxicity endpoints.

In Vitro Assays:

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293).

- Genotoxicity: Ames test or comet assay .

Cross-Reference Analogues: Compare with structurally similar compounds (e.g., quinuclidine derivatives) for hazard extrapolation .

Q. What strategies are recommended for assessing environmental impact when ecological data is unavailable?

Answer: Challenges:

Methodology:

Read-Across Analysis: Use data from structurally related compounds (e.g., tetralin derivatives) .

Microcosm Studies: Evaluate soil/water degradation under controlled conditions.

Disposal Compliance: Follow SDS guidelines (e.g., licensed waste disposal firms) to mitigate environmental release .

Q. How can researchers design receptor-binding studies for this compound?

Answer: Rationale:

- The quinuclidine moiety suggests potential nicotinic acetylcholine receptor (nAChR) affinity .

Experimental Design:

Target Selection: Prioritize receptors with known affinity for quinuclidine (e.g., α4β2 nAChR).

Binding Assays:

- Radioligand Displacement: Use [³H]-epibatidine for competitive binding studies.

- Functional Assays: Measure Ca²⁺ flux in SH-SY5Y cells expressing nAChRs.

Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What analytical methods are optimal for characterizing synthetic impurities in this compound?

Answer: Key Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.